2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-4-nitro-
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Overview
Description
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-4-nitro- is a complex organic compound known for its unique chemical structure and properties It belongs to the benzimidazole family, which is characterized by a fused ring system consisting of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-4-nitro- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzimidazole core, introduction of the thione group, and subsequent functionalization with morpholinylmethyl and nitro groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demand for high-quality material.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The morpholinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in amines.
Scientific Research Applications
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-4-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro-
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-6-nitro-
Uniqueness
What sets 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-4-nitro- apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
112094-10-7 |
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Molecular Formula |
C17H23N5O4S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1,3-bis(morpholin-4-ylmethyl)-4-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C17H23N5O4S/c23-22(24)15-3-1-2-14-16(15)21(13-19-6-10-26-11-7-19)17(27)20(14)12-18-4-8-25-9-5-18/h1-3H,4-13H2 |
InChI Key |
RWOOLMBNOBWGML-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=C(C(=CC=C3)[N+](=O)[O-])N(C2=S)CN4CCOCC4 |
Origin of Product |
United States |
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